1,2-Dihydrogalanthamine 1,2-Dihydrogalanthamine 1,2-Dihydrogalanthamine is a natural product found in Lycoris longituba, Narcissus papyraceus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17933511
InChI: InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3
SMILES:
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

1,2-Dihydrogalanthamine

CAS No.:

Cat. No.: VC17933511

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydrogalanthamine -

Specification

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name 9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol
Standard InChI InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3
Standard InChI Key GJRMHIXYLGOZSE-UHFFFAOYSA-N
Canonical SMILES CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O

Introduction

Chemical Identity and Structural Characteristics

1,2-Dihydrogalanthamine (CAS No. 21133-52-8) is a hydrogenated derivative of galantamine, with the molecular formula C17H23NO3\text{C}_{17}\text{H}_{23}\text{NO}_{3} and a molecular weight of 289.37 g/mol . Its structure features a benzofurobenzazepine core, modified by the saturation of the double bond at the 1,2-position (Figure 1). This reduction alters the compound’s stereoelectronic properties, enhancing its interaction with the AChE enzyme .

Physical Properties

  • Melting Point: 122–124°C

  • Optical Rotation: [α]D27=98[\alpha]^{27}_D = -98^\circ (in alcohol)

  • Solubility: Slightly soluble in chloroform and methanol

  • pKa: Predicted to be 14.77 ± 0.20

The compound’s crystalline form and stability under refrigeration (4°C) make it suitable for laboratory handling and long-term storage .

Pharmacological Profile and Mechanism of Action

Acetylcholinesterase Inhibition

1,2-Dihydrogalanthamine exhibits potent AChE inhibitory activity, with an IC50\text{IC}_{50} value of 0.19 µM, representing a 42% increase in potency compared to galantamine (IC50=0.33μM\text{IC}_{50} = 0.33 \mu \text{M}) . This enhanced efficacy is attributed to its optimized binding to the enzyme’s catalytic site, where it acts as a reversible competitive inhibitor. The saturation of the 1,2-bond likely improves hydrophobic interactions with the gorge region of AChE .

Allosteric Modulation of Nicotinic Receptors

In addition to AChE inhibition, 1,2-dihydrogalanthamine functions as an allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . This dual mechanism potentiates cholinergic neurotransmission by both preserving synaptic acetylcholine levels and enhancing receptor sensitivity .

Analytical Methods for Detection and Quantification

Solid-Phase Extraction and Liquid Chromatography

A validated method combining pressurized liquid extraction (PLE) and solid-phase extraction (SPE) using Oasis HLB cartridges enables the isolation of 1,2-dihydrogalanthamine from plant matrices such as Narcissus jonquilla 'Pipit' . Subsequent analysis via hydrophilic interaction liquid chromatography (HILIC) on a 3 µm Atlantis silica column achieves baseline separation of Amaryllidaceae alkaloids .

Mass Spectrometric Characterization

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) provides high-resolution detection, with a mass accuracy of ±2 ppm and a limit of detection (LOD) as low as 43 fg for galantamine analogs . This sensitivity allows for the identification of trace amounts of 1,2-dihydrogalanthamine in complex biological samples.

TLC-Based Bioautography

A novel thin-layer chromatography (TLC) bioautography assay confirms AChE inhibition at picogram levels, offering a cost-effective screening tool for natural product extracts .

Comparative Analysis with Galantamine

Property1,2-DihydrogalanthamineGalantamine
Molecular FormulaC17H23NO3\text{C}_{17}\text{H}_{23}\text{NO}_{3}C17H21NO3\text{C}_{17}\text{H}_{21}\text{NO}_{3}
AChE IC50\text{IC}_{50}0.19 µM 0.33 µM
BioavailabilityNot reported90–100%
Clinical StatusPreclinicalFDA-approved (AD)

Natural Sources and Biosynthetic Pathways

1,2-Dihydrogalanthamine is primarily isolated from Narcissus species, notably N. jonquilla 'Pipit' . Biosynthetically, it derives from the reduction of galantamine, a pathway mediated by NADPH-dependent reductases in plant tissues. Seasonal variations in alkaloid content suggest that environmental factors influence its production .

Research Gaps and Future Directions

  • Pharmacokinetics: Absence of data on absorption, metabolism, and excretion.

  • Toxicity: Safety profiles remain uncharacterized.

  • Synthetic Routes: Efficient total synthesis methods are needed to scale production.

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